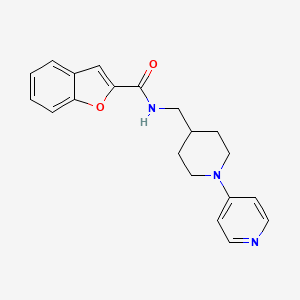

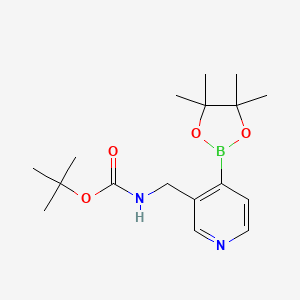

![molecular formula C22H18F2N4O2 B2959164 N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide CAS No. 1326822-55-2](/img/structure/B2959164.png)

N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide is a useful research compound. Its molecular formula is C22H18F2N4O2 and its molecular weight is 408.409. The purity is usually 95%.

BenchChem offers high-quality N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

This compound can be used as a building block for the synthesis of PET radiotracers. PET imaging is a powerful tool in medical diagnostics, particularly in oncology, neurology, and cardiology. The fluorine-18 isotope can be incorporated into the compound to create a radiotracer that can help in the visualization and measurement of metabolic processes in the body .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for the introduction of fluorine atoms into pharmacologically active molecules, which can enhance their metabolic stability, bioavailability, and binding affinity .

Organic Synthesis

In organic chemistry, this compound can be utilized as a reagent or a catalyst in the synthesis of complex organic molecules. Its unique structure enables it to participate in various chemical reactions, contributing to the development of new synthetic methodologies .

Protein and Peptide Labeling

The compound’s reactive groups make it suitable for labeling peptides and proteins. This application is particularly useful in the study of protein dynamics, interactions, and localization within biological systems .

Oligonucleotide Labeling

It can be used for labeling oligonucleotides, which is essential in the field of genetic research and diagnostics. Labeled oligonucleotides are used in techniques such as fluorescence in situ hybridization (FISH), which allows for the detection of specific DNA sequences .

Material Science

The compound’s properties can be exploited in the development of new materials with specific characteristics. For instance, it could be used in the creation of fluorescent markers or probes for material analysis .

Neurological Research

Due to its potential to cross the blood-brain barrier, this compound could be modified for use in neurological studies, aiding in the investigation of brain disorders and the development of neuropharmaceuticals .

Cancer Research

The compound may be functionalized to target specific cancer cells, providing a pathway for the development of novel anticancer drugs. Its ability to be labeled with radioactive isotopes makes it valuable for both therapeutic and diagnostic purposes in oncology .

properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N4O2/c23-17-7-5-15(6-8-17)19-13-20-22(30)27(11-12-28(20)26-19)10-9-21(29)25-14-16-3-1-2-4-18(16)24/h1-8,11-13H,9-10,14H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCIXAFFSXOBLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959083.png)

![4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2959092.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2959094.png)

![4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde](/img/structure/B2959096.png)

![[(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2959099.png)

![N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2959100.png)

![(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide](/img/structure/B2959103.png)